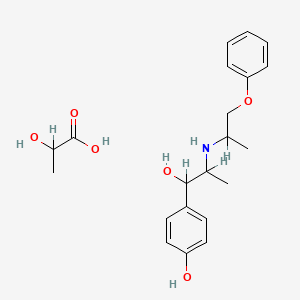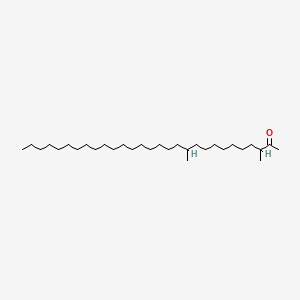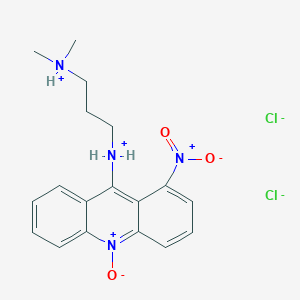
1-Hexadecanoyl-2,3-dioctadecanoyl-sn-glycerol
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hexadecanoyl-2,3-dioctadecanoyl-sn-glycerol typically involves the esterification of glycerol with hexadecanoic acid and octadecanoic acid. The reaction is usually catalyzed by an acid or base catalyst under controlled temperature and pressure conditions to ensure the formation of the desired triacylglycerol .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through enzymatic methods using lipases, which offer high specificity and efficiency. The process involves the transesterification of glycerol with the respective fatty acids in the presence of a lipase enzyme, often under mild conditions to preserve the integrity of the product .
化学反応の分析
Types of Reactions: 1-Hexadecanoyl-2,3-dioctadecanoyl-sn-glycerol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative degradation products.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield glycerol and the respective fatty acids.
Transesterification: This reaction involves the exchange of the ester groups with other alcohols or acids, often catalyzed by enzymes or chemical catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are typically used.
Transesterification: Lipase enzymes or chemical catalysts like sodium methoxide are commonly employed.
Major Products Formed:
Oxidation: Peroxides and other oxidative degradation products.
Hydrolysis: Glycerol and the respective fatty acids (hexadecanoic acid and octadecanoic acid).
Transesterification: New esters formed with different alcohols or acids.
科学的研究の応用
1-Hexadecanoyl-2,3-dioctadecanoyl-sn-glycerol has several applications in scientific research:
Chemistry: Used as a model compound to study lipid chemistry and the behavior of triglycerides under various conditions.
Biology: Investigated for its role in metabolic pathways and its impact on cellular functions.
Medicine: Explored for its potential in drug delivery systems and as a biomarker for certain diseases.
作用機序
The mechanism of action of 1-Hexadecanoyl-2,3-dioctadecanoyl-sn-glycerol involves its interaction with cellular membranes and metabolic pathways. It is metabolized by lipases to release glycerol and fatty acids, which are then utilized in various biochemical processes. The compound can influence membrane fluidity and signaling pathways, impacting cellular functions and metabolic regulation .
類似化合物との比較
1-Hexadecanoyl-2,3-dioctadecenoyl-sn-glycerol: Similar structure but with unsaturated fatty acids at positions 2 and 3.
1-Hexadecanoyl-2-octadecadienoyl-sn-glycero-3-phosphocholine: Contains a phosphocholine group instead of the glycerol backbone.
Uniqueness: 1-Hexadecanoyl-2,3-dioctadecanoyl-sn-glycerol is unique due to its specific combination of saturated fatty acids, which confer distinct physical and chemical properties. Its stability and behavior in biological systems make it a valuable compound for various applications .
特性
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-octadecanoyloxypropyl] octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H106O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h52H,4-51H2,1-3H3/t52-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNYRTVJOFMYIW-OIVUAWODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H106O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90337958 | |
| Record name | 1,2-Distearoyl-3-palmitoyl-rac-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90337958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
863.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | TG(18:0/18:0/16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0108596 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5281-50-5 | |
| Record name | 1,2-Distearoyl-3-palmitoyl-rac-glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90337958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


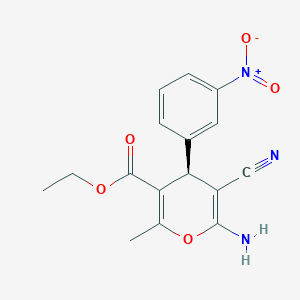
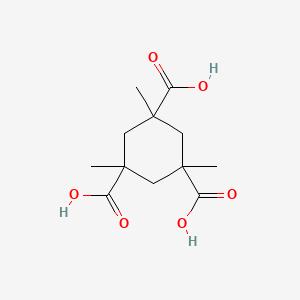
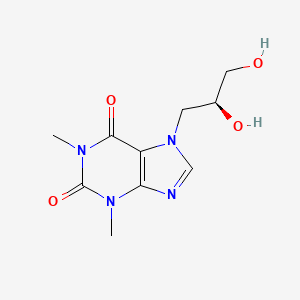


![4,9-dihydroxy-6-(2-hydroxypropyl)-7-[(2S)-2-hydroxypropyl]-1,5,8,12-tetramethoxyperylene-3,10-dione](/img/structure/B1220427.png)
![[(6R,10S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-methylpropanoate](/img/structure/B1220428.png)



